2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide typically involves the reaction of 2-chlorobenzonitrile with o-phenylenediamine under acidic conditions to form the benzimidazole coreThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzimidazole-4-carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 2-(2-methoxyphenyl)-1H-benzimidazole-4-carboxamide.
Scientific Research Applications
2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins, thereby disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but it is known to interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxylic acid
- 2-(2-Chlorophenyl)-1H-benzimidazole-4-carboxamide alcohol
Uniqueness
This compound stands out due to its unique combination of a benzimidazole core with a chlorophenyl group and a carboxamide moiety. This structure imparts specific biological activities that are not observed in other similar compounds. Its potential therapeutic applications and its role in scientific research make it a compound of significant interest .
Properties
CAS No. |
313279-24-2 |
---|---|
Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C14H10ClN3O/c15-10-6-2-1-4-8(10)14-17-11-7-3-5-9(13(16)19)12(11)18-14/h1-7H,(H2,16,19)(H,17,18) |
InChI Key |
AYRAPASYSZECEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3N2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.